1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one
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Overview
Description
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one is a synthetic organic compound with the molecular formula C17H17NOS. It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, substituted with benzyl, methyl, and phenylsulfanyl groups.
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzylamine with a suitable acyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-Benzyl-3-methyl-3-phenylthioazetidin-2-one: Similar in structure but with a thioether group instead of a sulfanyl group.
1-Benzyl-3-methyl-3-phenylsulfonylazetidin-2-one: Contains a sulfonyl group, which may alter its chemical reactivity and biological activity.
1-Benzyl-3-methyl-3-phenylsulfinylazetidin-2-one:
Properties
CAS No. |
83375-61-5 |
---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C17H17NOS/c1-17(20-15-10-6-3-7-11-15)13-18(16(17)19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI Key |
XFAAWULNWAXRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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